molecular formula C29H31FN2O2 B2620603 (E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one CAS No. 477871-06-0

(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one

Cat. No.: B2620603
CAS No.: 477871-06-0
M. Wt: 458.577
InChI Key: UEBGUQKJPPGWKE-SAPNQHFASA-N
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Description

(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one is a complex organic compound with a unique structure that combines a benzhydryl piperazine moiety with a fluoropropoxy phenyl group through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzhydryl Piperazine: This step involves the reaction of benzhydryl chloride with piperazine in the presence of a base such as potassium carbonate.

    Synthesis of the Fluoropropoxy Phenyl Intermediate: This intermediate is prepared by reacting 4-hydroxyphenyl with 3-fluoropropyl bromide under basic conditions.

    Coupling Reaction: The final step involves the coupling of the benzhydryl piperazine with the fluoropropoxy phenyl intermediate through a propenone linkage, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropropoxy group, where nucleophiles such as thiols or amines replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon under hydrogen gas or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in polar aprotic solvents such as DMF or DMSO.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is also investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one involves its interaction with specific molecular targets. The benzhydryl piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluoropropoxy phenyl group may enhance the compound’s binding affinity and selectivity for these targets. The propenone linkage allows for the conjugation of these functional groups, facilitating their combined effects on the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-benzhydrylpiperazino)-3-[4-(2-fluoroethoxy)phenyl]-2-propen-1-one: Similar structure but with a shorter fluorinated alkyl chain.

    (E)-1-(4-benzhydrylpiperazino)-3-[4-(4-fluorobutoxy)phenyl]-2-propen-1-one: Similar structure but with a longer fluorinated alkyl chain.

    (E)-1-(4-benzhydrylpiperazino)-3-[4-(3-chloropropoxy)phenyl]-2-propen-1-one: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropropoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31FN2O2/c30-18-7-23-34-27-15-12-24(13-16-27)14-17-28(33)31-19-21-32(22-20-31)29(25-8-3-1-4-9-25)26-10-5-2-6-11-26/h1-6,8-17,29H,7,18-23H2/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBGUQKJPPGWKE-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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